molecular formula C13H20N2 B1626662 1-Isopropyl-4-phenylpiperazine CAS No. 57498-24-5

1-Isopropyl-4-phenylpiperazine

Cat. No.: B1626662
CAS No.: 57498-24-5
M. Wt: 204.31 g/mol
InChI Key: KRNQNTPUHRIZIE-UHFFFAOYSA-N
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Description

1-Isopropyl-4-phenylpiperazine is a chemical compound that features a piperazine ring substituted with an isopropyl group at the 1-position and a phenyl group at the 4-position. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Chemical Reactions Analysis

1-Isopropyl-4-phenylpiperazine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Isopropyl-4-phenylpiperazine has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades that result in changes in cellular function .

Comparison with Similar Compounds

1-Isopropyl-4-phenylpiperazine can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-phenyl-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNQNTPUHRIZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481437
Record name 1-ISOPROPYL-4-PHENYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57498-24-5
Record name 1-ISOPROPYL-4-PHENYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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